molecular formula C20H25N5O2S B2645238 N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1019187-31-5

N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2645238
CAS RN: 1019187-31-5
M. Wt: 399.51
InChI Key:
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Description

This compound belongs to the class of organic compounds known as triazoloquinazolines . These are aromatic heterocyclic compounds containing a quinazoline moiety where two nitrogen atoms are replaced by a triazolo group .


Molecular Structure Analysis

Triazoloquinazolines are characterized by a fused ring structure containing two nitrogen atoms and three carbon atoms in the triazole ring, and two nitrogen atoms and four carbon atoms in the quinazoline ring .

Scientific Research Applications

Drug Discovery

The compound is listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties . It brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs . This suggests that the compound could potentially be used in drug discovery.

CDK2 Inhibition

A study found that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which share a similar structure with the compound , can act as novel CDK2 inhibitors . CDK2 is a protein kinase involved in the regulation of the cell cycle and is a target for cancer treatment . Therefore, this compound could potentially be used in cancer research as a CDK2 inhibitor.

Antimicrobial and Nematicidal Properties

Compounds with similar structures have been found to have antimicrobial and nematicidal properties . Therefore, this compound could potentially be used in the development of new antimicrobial and nematicidal agents.

Spinal Muscular Atrophy Treatment

A patent mentions the use of pyrazolo[1,5-a]pyrazines, which share a similar structure with the compound , for the treatment of spinal muscular atrophy . This suggests that the compound could potentially be used in the treatment of spinal muscular atrophy.

Unmanned Aircraft System Remote Identification

The term “F3411-5799” is associated with the ASTM F3411 standard for remote identification and tracking of unmanned aircraft systems . While this may not be directly related to the chemical compound, it’s worth noting that the alphanumeric code could potentially be used in this context.

Drone Remote Identification Protocol

The term “F3411-5799” is also associated with the Drone Remote Identification Protocol (DRIP), which supports Unmanned Aircraft System Remote Identification and tracking for security, safety, and other purposes . Again, while this may not be directly related to the chemical compound, the alphanumeric code could potentially be used in this context.

Mechanism of Action

While the mechanism of action for this specific compound isn’t available, some triazoloquinazoline derivatives have been studied for their potential biological activities. For instance, some derivatives have shown potential as A2B receptor antagonists .

Future Directions

The study of triazoloquinazoline derivatives is an active area of research, particularly in the development of new therapeutic agents . Future research could explore the potential biological activities of this specific compound.

properties

IUPAC Name

N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-12(2)9-10-24-18(27)15-8-7-13(17(26)21-14-5-3-4-6-14)11-16(15)25-19(24)22-23-20(25)28/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,21,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRKHKTYDCKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-isopentyl-5-oxo-1-thioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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